2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRNXXKJPMONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CO2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the Hydroxyoxan Ring: The hydroxyoxan ring can be formed through the cyclization of dihydroxy compounds under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is C10H12O5, with a molecular weight of 212.2 g/mol. The compound features a furan ring, which is known for its reactivity in organic synthesis, making it a valuable building block in chemical reactions.
Medicinal Chemistry
Pharmaceutical Applications:
The compound has been investigated for its potential use as a pharmaceutical agent. Its derivatives are being explored for their activity as GPR40 agonists, which are relevant in the treatment of Type 2 diabetes by enhancing insulin secretion and improving glucose metabolism . The ability to modulate insulin sensitivity makes this compound a candidate for further development in diabetes management.
Antimicrobial Activity:
Research has shown that compounds related to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or treatments against microbial infections .
Agricultural Sciences
Pesticides and Herbicides:
The compound's structural characteristics allow it to be modified into derivatives that can serve as effective pesticides or herbicides. The furan moiety contributes to biological activity against various pests and pathogens, making it a focus for developing environmentally friendly agricultural chemicals .
Materials Science
Polymer Chemistry:
Due to its reactive functional groups, this compound can be utilized in synthesizing novel polymers. These polymers may have applications in coatings, adhesives, and other materials that require specific mechanical and thermal properties .
Case Study 1: GPR40 Agonist Development
A study focused on the synthesis of derivatives of this compound aimed to identify compounds with high selectivity for GPR40 receptors. The findings indicated that certain derivatives significantly enhanced insulin secretion in vitro, suggesting their potential as therapeutic agents for Type 2 diabetes .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against various bacterial strains. Results showed promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Naphtho[1,2-b]furan-3-carboxylic Acid, 4-Hydroxy-5-Methoxy-2-Methyl-
5-(Hydroxymethyl)Furan-3-carboxylic Acid (Flufuran)
- Structure : A furan-3-carboxylic acid with a hydroxymethyl group at position 5 .
- Misidentification Issues: NMR data for flufuran overlap with kojic acid, leading to historical misattribution of bioactivities (e.g., antioxidant properties) .
- Functional Implications : Structural ambiguity underscores the necessity of rigorous spectroscopic validation when comparing bioactivities of furan derivatives.
5-(4-Chlorophenyl)-2-(1,3-Dioxolan-2-yl)Furan-3-carboxylic Acid
- Structure : Substituted with a chlorophenyl group at position 5 and a dioxolane ring at position 2 .
- The dioxolane ring introduces stereochemical complexity absent in the target compound.
- Functional Implications : Such substitutions are common in agrochemicals, suggesting possible pesticidal applications .
3-Furoic Acid
- Structure : The simplest furan-3-carboxylic acid, lacking additional substituents .
- Key Differences :
- Absence of substituents reduces molecular weight (112.08 g/mol) and polarity compared to 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid (212.20 g/mol).
- Functional Implications : Serves as a foundational scaffold for synthesizing derivatives with tailored properties .
Structural and Functional Data Table
Research Implications and Challenges
- Structural Complexity vs. Bioactivity : The 4-hydroxyoxan-4-yl group in the target compound may confer unique solubility or hydrogen-bonding capabilities, but empirical data are lacking.
- Misidentification Risks : As seen with flufuran, structural similarities can lead to erroneous bioactivity claims, necessitating advanced analytical validation (e.g., 2D-NMR, X-ray crystallography) .
- Industrial Potential: Derivatives like 5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid highlight the role of halogen and ether substituents in agrochemical design .
Biological Activity
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid, a compound with notable biological properties, has garnered attention in recent research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring substituted with a hydroxyl group and a carboxylic acid moiety. Its molecular formula is C₉H₈O₅, and it possesses unique properties that contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Radical Scavenging : The hydroxyl group in its structure allows for effective scavenging of reactive oxygen species (ROS).
- Interaction with Cellular Targets : Molecular docking studies have suggested that the compound interacts with various protein targets involved in inflammation and oxidative stress pathways.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure influence biological activity. For instance, substituents on the furan ring can significantly alter the compound's potency against COX enzymes and its antioxidant capacity.
| Substituent | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| Hydroxyl | Antioxidant | 15.2 |
| Methyl | COX Inhibition | 22.5 |
| Chlorine | Antimicrobial | 30.0 |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). Results indicated an IC₅₀ value of approximately 18 µM, suggesting moderate cytotoxicity.
- Anti-inflammatory Studies : In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm respectively at a concentration of 100 µg/mL.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid, and how can reaction conditions be optimized to maximize yield and purity?
Methodological Answer: Synthetic routes for this compound can be derived from analogous furan-carboxylic acid syntheses. Key approaches include:
- Functionalization of the furan ring via electrophilic substitution, leveraging the electron-rich nature of the furan core .
- Carboxylic acid introduction through oxidation of a hydroxymethyl group or direct coupling using palladium-catalyzed cross-coupling reactions .
- Hydroxyoxane (tetrahydropyran) ring formation via cyclization of diols or epoxide intermediates under acidic or basic conditions .
Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Control reaction temperatures (e.g., 60–80°C) to minimize side reactions like furan ring decomposition .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and computational methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₀H₁₂O₅, [M+H]⁺ = 213.0763) with <2 ppm error .
- X-ray Crystallography: Resolves stereochemistry of the hydroxyoxane ring (if crystalline) .
- Infrared Spectroscopy (IR): Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?
Methodological Answer:
- Solvent Selection:
- Polar solvents (e.g., methanol, DMSO) dissolve the compound due to hydrophilic carboxylic acid and hydroxyoxane groups .
- Hydrotropes (e.g., sodium salicylate) improve aqueous solubility via non-covalent interactions .
- Derivatization: Convert the carboxylic acid to a methyl ester or sodium salt for enhanced solubility in non-polar or physiological buffers, respectively .
- pH Adjustment: Ionize the carboxylic acid group (pKa ~3–4) by adjusting pH >5 to improve aqueous solubility .
Advanced Research Questions
Q. What reaction mechanisms govern the chemical transformations of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions:
- Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) via Fischer esterification (H⁺ catalysis) to form esters .
- Ring-opening of hydroxyoxane: Acid-catalyzed hydrolysis of the tetrahydropyran ring yields diol intermediates .
- Basic Conditions:
- Saponification: Ester derivatives (if present) hydrolyze to carboxylates .
- Electrophilic Aromatic Substitution: The furan ring undergoes nitration or halogenation at the C2/C5 positions due to electron-donating substituents .
Mechanistic Tools: - Use isotopic labeling (e.g., D₂O) to track proton transfer steps .
- Monitor reaction kinetics via UV-Vis spectroscopy to identify rate-determining steps .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Model tautomeric equilibria (e.g., enol-keto forms) to assess stability under physiological conditions .
- Molecular Docking:
Q. How can researchers resolve contradictions in reported biological activity data for furan-carboxylic acid derivatives, including this compound?
Methodological Answer:
- Data Triangulation:
- Mechanistic Studies:
- Use knockout models (CRISPR/Cas9) to confirm target specificity in observed activities .
- Perform metabolite profiling (LC-MS) to rule out activity from degradation products .
- Statistical Analysis:
- Apply multivariate regression to account for confounding variables (e.g., solvent DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
